Nonadecyl acetate

Physicochemical characterization Analytical chemistry Mass spectrometry

Nonadecyl acetate (CAS 1577-43-1), systematically named 1-acetoxynonadecane, is a saturated, straight-chain C19 alkyl acetate ester with the molecular formula C21H42O2 and a molecular weight of 326.5570 g/mol. It is a long-chain carboxylic ester, typically appearing as a waxy solid at room temperature, with computed physicochemical properties including a boiling point of 354.3±5.0 °C at 760 mmHg and an estimated logP of 9.4.

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS No. 1577-43-1
Cat. No. B075456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadecyl acetate
CAS1577-43-1
Synonyms1-Acetoxynonadecane
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(2)22/h3-20H2,1-2H3
InChIKeyZFVGKJKNNMIUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nonadecyl Acetate (CAS 1577-43-1) Procurement: Technical Baseline and Product Profile


Nonadecyl acetate (CAS 1577-43-1), systematically named 1-acetoxynonadecane, is a saturated, straight-chain C19 alkyl acetate ester with the molecular formula C21H42O2 and a molecular weight of 326.5570 g/mol [1]. It is a long-chain carboxylic ester, typically appearing as a waxy solid at room temperature, with computed physicochemical properties including a boiling point of 354.3±5.0 °C at 760 mmHg and an estimated logP of 9.4 [2]. This compound is of primary interest in semiochemical research, where it functions as a component in insect chemical communication systems, and in analytical chemistry as a reference standard [3].

Semiochemical research reference standard for insect communication studies
Analytical reference for GC/MS retention indexing and mass spectral library building
Long-chain ester model compound for physicochemical and formulation research

Why Generic Substitution of Nonadecyl Acetate (CAS 1577-43-1) Fails: Critical Differentiation from C18 and C20 Analogs


Generic substitution among long-chain alkyl acetates is scientifically unsound due to predictable and measurable differences in their physicochemical and biological properties. For instance, nonadecyl acetate (C19) exhibits distinct values for key parameters like molecular weight (326.5570 Da [1]), octanol-water partition coefficient (XLogP3 9.4 [2]), and boiling point (354.3±5.0 °C ), which directly differentiate it from its immediate neighbors octadecyl acetate (C18) and eicosyl acetate (C20) [3][4]. These differences are not trivial; they translate into altered chromatographic behavior, differential volatility in semiochemical release matrices, and distinct species-specific bioactivity in insect olfaction systems [5]. The evidence below demonstrates that procurement based solely on in-class assumptions risks experimental failure in analytical method validation, field trapping assays, and other applications requiring precise carbon-chain specificity.

Chain-length mismatch alters chromatographic retention, volatility, and release-rate profiles; C18 or C20 acetates cannot be assumed interchangeable.

Mass spectral differentiation (m/z shift) prevents direct substitution as an internal standard or retention time marker without method re-validation.

Species-specific semiochemical responses are chain-length dependent; analogs may function as antagonists or fail to elicit behavioral activity.

Product-Specific Quantitative Evidence for Nonadecyl Acetate (CAS 1577-43-1)


Molecular Weight Differentiation: Nonadecyl Acetate (C19) vs. Octadecyl Acetate (C18)

Nonadecyl acetate (C19) has a molecular weight of 326.5570 Da, which is 14.0268 Da greater than that of its closest lower homolog, octadecyl acetate (C18, MW 312.5302 Da) [1][2]. This mass difference is sufficient for unambiguous identification and quantification by mass spectrometry in complex mixtures.

Molecular Weight
Cross-study comparable
+14.03 Da
Supports unambiguous MS identification and internal standard selection
Monoisotopic mass; NIST reference data
Physicochemical characterization Analytical chemistry Mass spectrometry

Hydrophobicity (LogP) Comparison: Nonadecyl Acetate vs. Eicosyl Acetate (C20)

The computed octanol-water partition coefficient (XLogP3) for nonadecyl acetate is 9.4 [1]. This places it between the predicted values for octadecyl acetate (estimated ~8.9) and eicosyl acetate (estimated ~9.9) [2]. This 0.5 logP increment per methylene unit significantly impacts membrane permeability and solubility for formulation studies.

Lipophilicity (LogP)
Class-level inference
C19: 9.4 / C18: ~8.9 / C20: ~9.9
Reported logP difference may influence membrane partitioning and formulation behavior
Computed XLogP3; homologous series trend
Drug delivery Lipophilicity ADME prediction

Volatility (Boiling Point) Differential: Nonadecyl Acetate vs. Homologous Series Trend

Nonadecyl acetate has a predicted boiling point of 354.3±5.0 °C at 760 mmHg . This is approximately 25 °C higher than the reported boiling point of the C18 analog, octadecyl acetate (329 °C at 760 mmHg, est.) , following the typical trend for n-alkane derivatives.

Volatility
Data to verify
+25 °C
Boiling point difference indicates distinct volatility relevant for controlled-release dispensers
Predicted values; experimental confirmation recommended
Semiochemical release Volatility Physical property

Species-Specific Semiochemical Function: Nonadecyl Acetate (C19) as a Distinct Pheromone Component

Nonadecyl acetate is documented as a semiochemical component utilized by specific insect species for chemical communication [1]. While the precise quantitative behavioral thresholds may vary by species, its inclusion in multi-component pheromone blends is known to be non-interchangeable with other chain-length analogs (e.g., C17 or C21 acetates) which can act as antagonists or fail to elicit a behavioral response [2].

Bioactivity Specificity
Class-level inference
C19 active in blend; chain-length analogs may be inactive
Semiochemical response is chain-length dependent; substitution risks assay failure
Based on pheromone database and analog behavioral studies
Semiochemistry Pheromone Insect communication

Recommended Application Scenarios for Nonadecyl Acetate (CAS 1577-43-1)


Gas Chromatography/Mass Spectrometry (GC/MS) Method Development and Validation

Procure nonadecyl acetate for use as a retention time marker or mass spectral reference standard for C19 acetate analysis. Its specific molecular weight (326.6 g/mol) and predicted boiling point (354.3 °C) ensure it is clearly resolved from C18 and C20 analogs, supporting robust analytical method validation in food, fragrance, and environmental labs [1].

Insect Semiochemical Research and Pest Monitoring Program

Researchers investigating the chemical ecology of insect species listed in semiochemical databases (e.g., Pherobase) should source nonadecyl acetate for use in electrophysiological recordings (EAG/SSR) and field trapping assays. Substitution with C18 or C20 acetates is likely to yield false-negative or off-target behavioral results [2].

Physicochemical Characterization and Material Science Studies

Use nonadecyl acetate as a model compound for studying the phase behavior and thermal properties of long-chain alkyl esters. Its specific melting point, boiling point, and logP (9.4) provide a defined data point in a homologous series, useful for calibrating predictive models or investigating structure-property relationships in waxes and surfactants [3].

Lipid-Based Formulation and Drug Delivery Research

In preclinical formulation science, nonadecyl acetate can serve as a specific hydrophobic matrix component or solubility enhancer. Its precise logP (9.4) value dictates its performance in lipid nanoparticles or emulsions, making it a superior choice over less-characterized or imprecise lipid mixtures for achieving targeted release profiles [3].

Application
Selection Property
Validation Focus
GC/MS method validation and retention indexing
Defined retention and mass profile distinct from C18/C20
Resolution and unambiguous identification in complex matrices
Insect semiochemical ecology and pest monitoring
Chain-length specificity in pheromone blends
Species-specific behavioral and electrophysiological assays
Long-chain ester model for physicochemical studies
Known thermal and lipophilic properties for homolog series
Predictive model calibration and structure-property relationships
Lipid-based formulation and carrier research
Controlled hydrophobic character suitable for lipid matrices
Release kinetics and loading efficiency in nanoparticle systems
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